molecular formula C6H4Cl2S B8394451 2-(2,2-Dichloroethenyl)thiophene

2-(2,2-Dichloroethenyl)thiophene

Cat. No.: B8394451
M. Wt: 179.07 g/mol
InChI Key: WRIYTARXMWCQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dichloroethenyl)thiophene is a halogenated thiophene derivative characterized by a thiophene ring substituted with a dichloroethenyl group (–CH=CCl₂) at the 2-position. These compounds exhibit unique electronic properties due to conjugation between the thiophene ring and the halogenated olefin, making them valuable in organic synthesis and material science .

Properties

Molecular Formula

C6H4Cl2S

Molecular Weight

179.07 g/mol

IUPAC Name

2-(2,2-dichloroethenyl)thiophene

InChI

InChI=1S/C6H4Cl2S/c7-6(8)4-5-2-1-3-9-5/h1-4H

InChI Key

WRIYTARXMWCQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Ethenyl Thiophenes

2-(2,2-Dibromoethenyl)thiophene
  • Structure : Bromine replaces chlorine in the ethenyl group.
  • Synthesis : Prepared via the Corey-Fuchs reaction from thiophene-2-carbaldehyde .
  • Applications : Used in Pd-catalyzed cross-coupling reactions and as precursors for terthiophenes and imidazo[1,5-α]pyridines. Its brominated olefin enhances reactivity in C–C bond-forming reactions .
  • Key Differences : Bromine’s larger atomic size and polarizability may increase reactivity in radical or nucleophilic substitutions compared to chlorine.
Other Halogenated Thiophenes
  • 2-Chlorothiophene (CAS: 96-43-5): A simpler analog with a single chlorine atom. Boiling point: 130°C; used in pharmaceuticals and agrochemicals .
  • 2,5-Dichlorothiophene (CAS: N/A): Boiling point: 170°C; higher halogenation increases thermal stability but reduces solubility in polar solvents .

Natural Thiophene Derivatives

Thiophenes isolated from plants (e.g., Pluchea indica, Echinops grijisii) feature acetyloxy, hydroxy, or diynyl substituents:

  • 5-(4-Acetoxy-3-hydroxybut-1-ynyl)-thiophene : Exhibits anti-inflammatory activity in RAW 264.7 cells .
  • 2-(1,3-Pentadiynyl)-thiophene : Found in mangrove plants; lacks halogenation but shows structural diversity in natural products .

Functionalized Thiophenes

  • 2-Acetylthiophene (CAS: 88-15-3): Contains a ketone group; used in flavoring agents and pharmaceuticals. Molecular weight: 126.18 g/mol .
  • 2-Thiopheneethylamine (CAS: 5402-55-1): An amine-substituted thiophene; used as a pharmaceutical intermediate. Molecular weight: 127.21 g/mol .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Thiophene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
2-(2,2-Dibromoethenyl)thiophene C₆H₃Br₂S 289.92 N/A Organic synthesis, materials
2-Chlorothiophene C₄H₃ClS 118.59 130 Pharmaceuticals
2-Acetylthiophene C₆H₆OS 126.18 213.9 Flavoring agents

Reactivity Trends:

  • Electrophilic Substitution : Halogenated ethenyl groups (e.g., –CH=CCl₂) deactivate the thiophene ring, directing electrophiles to the 5-position .
  • Cross-Coupling : Dibromoethenyl derivatives show higher reactivity in Pd-catalyzed reactions compared to dichloro analogs due to weaker C–Br bonds .

Preparation Methods

Catalytic Hydrogenation of Propargyl Chloride Intermediates

A widely utilized approach involves the catalytic hydrogenation of 2-(propagyl)thiophene derivatives. This method leverages palladium on carbon (Pd/C) under hydrogen pressure to reduce a triple bond while introducing chlorine substituents. For instance, 2-ethynylthiophene is treated with chlorine gas to form 2-(1,2-dichloropropagyl)thiophene, which undergoes hydrogenation over Pd/C at 45–50°C and 1–1.2 MPa H₂ . The reaction selectively saturates the triple bond, yielding 2-(2,2-Dichloroethenyl)thiophene with 93% efficiency .

Mechanistic Insight :
The Pd/C catalyst facilitates heterolytic cleavage of hydrogen, enabling simultaneous reduction of the alkyne to a cis-dichloroalkene. Steric and electronic effects from the thiophene ring direct regioselective chlorine addition, ensuring the geminal dichloro configuration .

Palladium-Catalyzed Cross-Coupling with Dichloroethenyl Boronic Acids

Palladium-mediated Suzuki-Miyaura coupling offers a versatile route to introduce the dichloroethenyl group onto the thiophene ring. A representative procedure involves reacting 2-bromothiophene with (2,2-dichloroethenyl)boronic acid in the presence of Pd(OAc)₂ and a urea ligand (e.g., 4e ) . Optimized conditions (80°C, 12 h) afford the target compound in 72% yield .

Key Advantages :

  • Tolerance for diverse functional groups, including esters and heterocycles .

  • Ligand design (urea 4e ) enhances catalytic activity and suppresses side reactions .

Base-Induced Cyclization of Dichloroethyl-Thiophene Precursors

Sodium hydride (NaH)-mediated cyclization provides a straightforward pathway. Starting from 2-(2,2-dichloroethyl)thiophene, treatment with NaH in tetrahydrofuran (THF) at room temperature induces dehydrohalogenation, forming the dichloroethenyl group via HCl elimination . This method achieves 85% yield, benefiting from mild conditions and minimal byproduct formation .

Reaction Optimization :

  • Excess NaH (2.5 equiv) ensures complete deprotonation of the β-hydrogen.

  • Polar aprotic solvents like THF stabilize the transition state, accelerating cyclization .

Hydrolysis-Deprotection Strategy

A multistep synthesis involving hydrolysis and Boc (tert-butoxycarbonyl) deprotection has been adapted from indole derivative protocols . Starting with N-[2-(2-chloroacetyl)thiophene]carboxamide, hydrolysis with 10% HCl at 0°C generates a chloroketone intermediate. Subsequent treatment with triethylamine and di-tert-butyl dicarbonate (Boc₂O) forms a protected enolate, which undergoes trifluoroacetic acid (TFA)-catalyzed deprotection to yield the final product . This method achieves 90% yield, though it requires meticulous control of reaction pH and temperature .

Comparative Analysis of Preparation Methods

Method Conditions Yield Key Advantages Limitations
Catalytic HydrogenationPd/C, H₂ (1–1.2 MPa), 45–50°C 93% High yield; scalableRequires specialized equipment
Palladium CouplingPd(OAc)₂, urea ligand, 80°C 72% Functional group toleranceSensitive to moisture
Base-Induced CyclizationNaH, THF, rt 85% Mild conditions; minimal byproductsLimited to specific precursors
Hydrolysis-DeprotectionHCl, Boc₂O, TFA 90% Versatile for complex substratesMultistep; time-intensive

Mechanistic Considerations and Selectivity

The electronic nature of the thiophene ring profoundly influences reaction outcomes. Its aromatic π-system directs electrophilic substitution to the α-position, ensuring regioselectivity in cross-coupling and cyclization reactions . For instance, in palladium-catalyzed couplings, the urea ligand moderates electron density at the metal center, favoring oxidative addition at the 2-position of thiophene . Similarly, steric hindrance from the dichloroethenyl group in cyclization reactions prevents overhalogenation, preserving product integrity .

Q & A

Q. What safety protocols are essential when handling this compound in catalytic studies?

  • Methodological Answer : Use fume hoods and explosion-proof equipment due to potential exothermic reactions. Monitor chlorine gas release via real-time sensors. Dispose of waste via halogen-specific traps, as outlined in OSHA guidelines for chlorinated organics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.